molecular formula C16H22N6O3 B5771510 N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine

N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine

Cat. No.: B5771510
M. Wt: 346.38 g/mol
InChI Key: URPIRIBDCMSXGE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a heterocyclic compound that features a furan ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine typically involves the reaction of furan-2-carbaldehyde with 4,6-dimorpholino-1,3,5-triazine-2-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, reduced triazine derivatives, and substituted triazine compounds .

Scientific Research Applications

N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The furan ring and triazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is unique due to its combination of a furan ring and a triazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

N-(furan-2-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a triazine core with two morpholino groups and a furan substituent. This structure is pivotal for its interactions with biological targets.

Research indicates that compounds based on the triazine scaffold can act as inhibitors of various enzymes and receptors. Specifically, this compound has been studied for its inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell growth and survival, making it a target for cancer therapy. The compound has shown to inhibit mTOR kinase at higher concentrations, which may contribute to its antitumor activity .

Antitumor Effects

Several studies have evaluated the antitumor potential of triazine derivatives. For instance, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound’s ability to induce apoptosis in these cells was linked to its interaction with the PI3K/mTOR signaling pathway, suggesting a mechanism where it disrupts cell proliferation and promotes programmed cell death .

Study 1: Inhibition of Cancer Cell Growth

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on glioma cells. The results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of control treatments. The study highlighted the compound's potential as a therapeutic agent against glioma through its action on the PI3K/mTOR pathway .

Study 2: Neuroprotective Mechanisms

Another research effort focused on evaluating the neuroprotective effects of related triazine compounds in models of neurodegeneration. While direct studies on this compound were not conducted, findings suggested that similar structures could inhibit MAO activity and reduce oxidative stress markers in neuronal cultures. These results support further investigation into the neuroprotective potential of this compound .

Data Table: Biological Activity Overview

Activity Target IC50 (μM) Reference
AntitumorGlioma cells15.7
Neuroprotection (indirect)MAO inhibitionNot specified
mTOR inhibitionmTOR kinase12.0

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-2-13(25-7-1)12-17-14-18-15(21-3-8-23-9-4-21)20-16(19-14)22-5-10-24-11-6-22/h1-2,7H,3-6,8-12H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPIRIBDCMSXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NCC3=CC=CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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